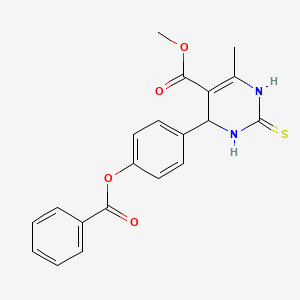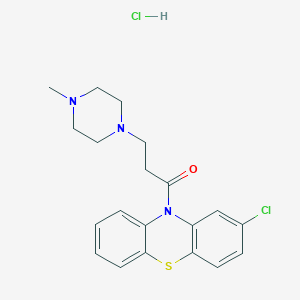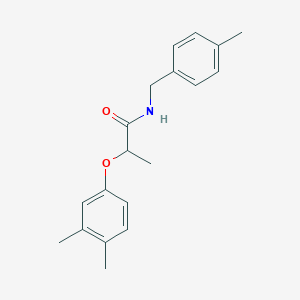
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)propanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection and Quantification Methodology
A study by Poklis et al. (2014) presents a case of intoxication by a similar compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe). The research developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 25B-NBOMe, a derivative of N-benzyl phenethylamines. This study highlights the importance of advanced analytical techniques in identifying and quantifying novel synthetic compounds.
Analytical Characterization of Hallucinogenic Derivatives
Zuba and Sekuła (2013) report on the analytical properties of three hallucinogenic substances identified in blotter papers. These substances, including 25G-NBOMe which is closely related to 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)propanamide, were characterized using a variety of analytical methods. This work underscores the role of thorough analytical characterization in understanding new psychoactive substances.
Role in Ion-Molecule Pair Intermediates
A study by Thibblin (1993) discusses the role of ion-molecule pair intermediates in acid-catalyzed solvolysis. The research involves the formation of 4-methylbenzyl alcohol, a compound structurally similar to this compound. This study provides insights into the chemical reactions and intermediates that can occur with similar molecular structures.
Antitumor Activity
The synthesis and antitumor activity of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, were explored by Grivsky et al. (1980). This study provides a basis for exploring the potential biomedical applications of similar compounds in cancer research.
Neurochemical Pharmacology
Research by Eshleman et al. (2018) discusses the neurochemical pharmacology of psychoactive N-benzylphenethylamines, substances structurally related to this compound. This study contributes to understanding the pharmacological effects of such compounds on the nervous system.
Protective Group in Chemical Synthesis
The use of 3,4-dimethoxybenzyl group as a protective group in the synthesis of chemical compounds was investigated by Grunder-Klotz and Ehrhardt (1991). This study may offer insights into the utility of similar compounds in synthetic chemistry.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-8-17(9-6-13)12-20-19(21)16(4)22-18-10-7-14(2)15(3)11-18/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERZVCNUNSTVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxy-5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4053041.png)
![(E)-3-[(4-methoxyphenyl)methylamino]-1-phenylprop-2-en-1-one](/img/structure/B4053044.png)
![N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4053064.png)
![1-isobutyl-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4053068.png)
![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4053077.png)
![(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053090.png)
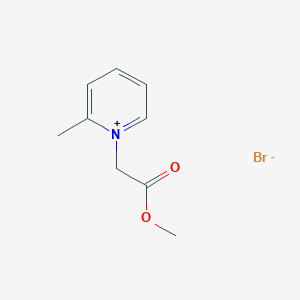

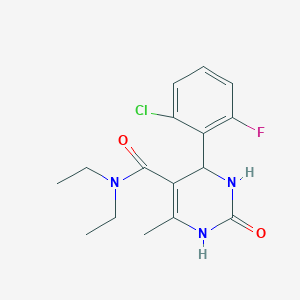
![5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B4053113.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate](/img/structure/B4053121.png)
